[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate
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Overview
Description
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester bond can be reduced to form an alcohol.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester bond can produce an alcohol.
Scientific Research Applications
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate can be compared with other similar compounds, such as:
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] acetate: Similar structure but with an acetate group instead of a benzoate group.
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] propionate: Similar structure but with a propionate group instead of a benzoate group.
Properties
Molecular Formula |
C34H34O8 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C34H34O8/c1-37-27-17-19-28(20-18-27)40-34-32(42-33(36)26-15-9-4-10-16-26)31(39-22-25-13-7-3-8-14-25)30(35)29(41-34)23-38-21-24-11-5-2-6-12-24/h2-20,29-32,34-35H,21-23H2,1H3/t29?,30-,31+,32-,34-/m0/s1 |
InChI Key |
BTAGGJNAQHYZAF-WUVJQHTHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@@H]([C@H](C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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